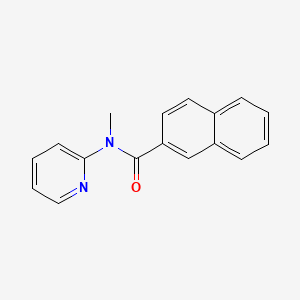
N-methyl-N-pyridin-2-ylnaphthalene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-pyridin-2-ylnaphthalene-2-carboxamide, also known as MPNC, is a chemical compound that has gained increasing attention in the scientific community due to its potential applications in various fields. MPNC is a small molecule that belongs to the class of amides and has a pyridine ring attached to a naphthalene ring.
Mécanisme D'action
The mechanism of action of N-methyl-N-pyridin-2-ylnaphthalene-2-carboxamide is not fully understood. However, studies have shown that N-methyl-N-pyridin-2-ylnaphthalene-2-carboxamide inhibits the activity of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects
N-methyl-N-pyridin-2-ylnaphthalene-2-carboxamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-methyl-N-pyridin-2-ylnaphthalene-2-carboxamide inhibits the activity of acetylcholinesterase in a dose-dependent manner. In vivo studies have shown that N-methyl-N-pyridin-2-ylnaphthalene-2-carboxamide improves cognitive function in animal models of Alzheimer's disease. N-methyl-N-pyridin-2-ylnaphthalene-2-carboxamide has also been shown to have anti-inflammatory and anti-tumor properties.
Avantages Et Limitations Des Expériences En Laboratoire
N-methyl-N-pyridin-2-ylnaphthalene-2-carboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it an ideal candidate for studying intracellular processes. N-methyl-N-pyridin-2-ylnaphthalene-2-carboxamide is also stable under physiological conditions, making it suitable for in vivo studies. However, the limitations of N-methyl-N-pyridin-2-ylnaphthalene-2-carboxamide include its low solubility in water, which can make it difficult to administer in animal models.
Orientations Futures
For research on N-methyl-N-pyridin-2-ylnaphthalene-2-carboxamide include the development of more potent and selective acetylcholinesterase inhibitors, investigation of its anti-inflammatory and anti-tumor properties, and the development of new synthetic routes for N-methyl-N-pyridin-2-ylnaphthalene-2-carboxamide and its analogs.
Méthodes De Synthèse
The synthesis of N-methyl-N-pyridin-2-ylnaphthalene-2-carboxamide involves the reaction of 2-naphthoyl chloride with 2-aminopyridine in the presence of N,N-dimethylformamide (DMF) and triethylamine (TEA) as a base. The resulting product is then treated with methylamine to obtain N-methyl-N-pyridin-2-ylnaphthalene-2-carboxamide. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
N-methyl-N-pyridin-2-ylnaphthalene-2-carboxamide has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, N-methyl-N-pyridin-2-ylnaphthalene-2-carboxamide has been investigated for its anti-inflammatory, anti-cancer, and anti-tumor properties. N-methyl-N-pyridin-2-ylnaphthalene-2-carboxamide has also been studied as a potential drug candidate for the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity.
Propriétés
IUPAC Name |
N-methyl-N-pyridin-2-ylnaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c1-19(16-8-4-5-11-18-16)17(20)15-10-9-13-6-2-3-7-14(13)12-15/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXVHNXAEPTMLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=N1)C(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49730085 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[1-(2,3-Dichlorophenyl)sulfonylpiperidine-4-carbonyl]piperazin-2-one](/img/structure/B7533344.png)

![4-[2-[(4-Phenylquinolin-2-yl)amino]ethyl]benzenesulfonamide](/img/structure/B7533355.png)


![N-cyclopropyl-2-[2-methyl-3-(morpholine-4-carbonyl)anilino]acetamide](/img/structure/B7533372.png)
![Ethyl 3-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]-1-benzofuran-2-carboxylate](/img/structure/B7533393.png)
![N,N-dimethyl-2-[5-methyl-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylamino]phenoxy]acetamide](/img/structure/B7533407.png)
![9-Methyl-2-[[4-(3-oxo-3-pyrrolidin-1-ylpropyl)anilino]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7533414.png)

![N-[2-methyl-3-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylamino]phenyl]butanamide](/img/structure/B7533424.png)

![N-[[3-fluoro-4-(2-methylimidazol-1-yl)phenyl]methyl]-6-imidazol-1-ylpyridine-3-carboxamide](/img/structure/B7533443.png)
![5-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-methylbenzenesulfonamide](/img/structure/B7533452.png)